2-(3-Bromopropyl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromopropyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBKQKHVYFOCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424592 | |
| Record name | 2-(3-Bromopropyl)benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93483-94-4 | |
| Record name | 2-(3-Bromopropyl)benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Bromopropyl 1h Benzo D Imidazole
Strategies for Benzimidazole (B57391) Ring System Formation
The construction of the benzimidazole core is a critical first step in the synthesis of the target molecule. Various methods have been developed for this purpose, with the cyclocondensation of o-phenylenediamines being a prominent route.
Cyclocondensation Reactions of o-Phenylenediamines and Aldehydes/Ketones
A widely employed and versatile method for synthesizing the benzimidazole scaffold is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with aldehydes or ketones. researchgate.net This reaction is typically carried out in the presence of an acid catalyst and often requires elevated temperatures. The choice of the aldehyde or ketone determines the substituent at the 2-position of the resulting benzimidazole.
The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine (B120857) and the carbonyl group of the aldehyde or ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring.
A variety of catalysts and reaction conditions have been explored to optimize this reaction, including the use of mineral acids, Lewis acids, and solid-supported catalysts. The reaction conditions can influence the yield and purity of the product, and in some cases, can lead to the formation of byproducts. iosrjournals.org
| Catalyst/Reagent | Reaction Conditions | Outcome | Reference |
| Polyphosphoric acid | High temperature | Effective for 2-aryl derivatives | asianpubs.org |
| H₂O₂/HCl | Acetonitrile, room temperature | Short reaction time, excellent yields | organic-chemistry.org |
| Hypervalent iodine | Mild conditions | High yields, simple procedure | organic-chemistry.org |
| Gold nanoparticles on TiO₂ | Ambient conditions | Selective for 2-substituted benzimidazoles | nih.gov |
Alternative Heterocyclic Ring Closure Techniques for Benzimidazoles
Beyond the classical condensation with aldehydes and ketones, several other methods exist for the formation of the benzimidazole ring. These alternative techniques offer different pathways that can be advantageous depending on the availability of starting materials and the desired substitution pattern.
One such method involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives, such as esters, nitriles, or acid chlorides. nih.gov These reactions often require harsh conditions, including high temperatures and the use of strong acids like polyphosphoric acid, to facilitate the dehydration and cyclization process. asianpubs.org
More recent developments have focused on transition-metal-catalyzed methods. For instance, copper-catalyzed protocols have been developed for the one-pot synthesis of benzimidazoles from 2-haloanilines, aldehydes, and sodium azide (B81097). organic-chemistry.org These methods offer the advantage of milder reaction conditions and broader functional group tolerance.
Another approach involves the intramolecular cyclization of o-bromoaryl derivatives, which can be catalyzed by copper(II) oxide nanoparticles. organic-chemistry.org This method provides a ligand-free synthesis of a range of substituted benzimidazoles.
Functionalization and Alkylation of the Benzimidazole Nucleus
Once the benzimidazole ring system is formed, the next crucial step is the introduction of the 3-bromopropyl chain. This is typically achieved through an alkylation reaction at one of the nitrogen atoms of the imidazole (B134444) ring.
Introduction of the 3-Bromopropyl Chain via Alkylation Reactions
The introduction of the 3-bromopropyl group onto the benzimidazole nucleus is most commonly achieved through a nucleophilic substitution reaction. In this process, the benzimidazole, acting as a nucleophile, attacks an electrophilic source of the 3-bromopropyl group. The most common alkylating agent for this purpose is 1,3-dibromopropane (B121459).
The reaction is typically carried out in the presence of a base, which deprotonates the N-H of the benzimidazole, generating the more nucleophilic benzimidazolide (B1237168) anion. Common bases used for this purpose include potassium carbonate, sodium hydride, and various organic bases. The choice of solvent is also critical and often involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. researchgate.net
In a typical procedure, the benzimidazole is treated with a base in an appropriate solvent, followed by the addition of 1,3-dibromopropane. The reaction mixture is then stirred, often with heating, to facilitate the alkylation. The use of an excess of 1,3-dibromopropane can favor the formation of the mono-alkylated product, but the formation of bis-alkylated byproducts is a potential issue.
| Alkylating Agent | Base | Solvent | General Conditions | Reference |
| 1,3-dibromopropane | K₂CO₃ | Acetone/DMF | Reflux | nih.gov |
| Alkyl halides | Powdered KOH | Acetone | Room temperature | lookchem.com |
| (3-bromopropyl)benzene | Not specified | Not specified | Not specified | nih.gov |
| Alkyl bromides | Tetrabutylammonium hydrogen sulfate (B86663) (PTC) / aq. KOH | Not specified | Phase-transfer catalysis | researchgate.net |
Regioselectivity Considerations in Alkylation of Benzimidazoles
A key challenge in the alkylation of unsymmetrically substituted benzimidazoles is controlling the regioselectivity. The benzimidazole ring has two nitrogen atoms, N1 and N3, that can potentially be alkylated. In the case of a 2-substituted benzimidazole, these two nitrogen atoms are chemically non-equivalent, leading to the possible formation of two different regioisomers.
The outcome of the alkylation reaction is influenced by several factors, including the nature of the substituent at the 2-position, the choice of the alkylating agent, the base, the solvent, and the reaction temperature. beilstein-journals.org Steric hindrance can play a significant role, with bulky substituents at the 2-position potentially directing the alkylation to the less sterically hindered nitrogen atom. nih.gov
Electronic effects also contribute to the regioselectivity. Electron-donating or electron-withdrawing groups on the benzimidazole ring can alter the nucleophilicity of the two nitrogen atoms, thereby influencing the site of alkylation. Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict the most likely site of alkylation by evaluating the relative energies of the possible products. researchgate.net
Exploration of Green Chemistry Principles in Synthetic Routes
In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods in chemistry. The synthesis of benzimidazoles and their derivatives has also been a focus of green chemistry initiatives. mdpi.comnih.gov
Several green approaches have been applied to the synthesis of the benzimidazole ring. These include the use of water as a solvent, the application of microwave irradiation to reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and reused. asianpubs.orgjocpr.com For instance, the use of copper(II)-loaded alginate hydrogel beads as a recyclable catalyst in a water-ethanol solvent system has been reported for the synthesis of substituted benzimidazoles at room temperature. nih.gov
In the context of the alkylation step, green methodologies such as phase-transfer catalysis (PTC) have been explored. acsgcipr.org PTC can facilitate the reaction between reactants in different phases (e.g., a solid base and an organic solvent), often with reduced need for harsh conditions and volatile organic solvents. Microwave-assisted N-alkylation has also been shown to be an effective green method, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.netd-nb.info
The use of safer and more sustainable alkylating agents is another area of interest. For example, propylene (B89431) carbonate has been investigated as a green solvent and reagent for N-alkylation, avoiding the use of potentially genotoxic alkyl halides. mdpi.comnih.govresearchgate.net
| Green Chemistry Approach | Application in Benzimidazole Synthesis | Advantages | Reference(s) |
| Microwave Irradiation | Ring formation and N-alkylation | Reduced reaction times, higher yields | asianpubs.orgresearchgate.netjocpr.com |
| Green Solvents (e.g., water, propylene carbonate) | Ring formation and N-alkylation | Reduced environmental impact, safer reaction conditions | mdpi.comnih.govresearchgate.net |
| Heterogeneous Catalysis (e.g., supported metal nanoparticles, reusable catalysts) | Ring formation | Catalyst recyclability, simplified work-up | nih.govnih.gov |
| Phase-Transfer Catalysis (PTC) | N-alkylation | Use of milder bases, wider solvent scope | acsgcipr.org |
Catalyst-Free and Solvent-Free Synthetic Approaches for Benzimidazole Derivatives
The development of catalyst-free and solvent-free synthetic methods represents a significant advancement in sustainable chemistry. These approaches not only reduce the environmental impact but also simplify the reaction and purification processes, often leading to higher yields and lower costs.
One prominent green chemistry approach involves the condensation of o-phenylenediamines with various aldehydes or carboxylic acids under solvent-free conditions. For instance, a general method for synthesizing 2-substituted benzimidazoles involves the reaction of o-phenylenediamine with an appropriate aldehyde. This reaction can often proceed without a catalyst, relying on thermal conditions or microwave irradiation to drive the cyclization. researchgate.net The reaction performed under solvent-free and catalyst-free conditions by heating an equimolar mixture of o-phenylenediamine and the reacting olefin at 100 °C has been reported to produce the corresponding benzimidazole. mdpi.com
Another established method is the reaction of o-phenylenediamines with carboxylic acids at elevated temperatures (e.g., 140 °C) under solvent-free conditions to yield 2-substituted benzimidazoles. researchgate.net While a specific catalyst-free and solvent-free synthesis for 2-(3-Bromopropyl)-1H-benzo[d]imidazole is not extensively detailed in the provided literature, the general principles can be applied. The synthesis would theoretically involve the condensation of o-phenylenediamine with 4-bromobutanoic acid or a derivative thereof under neat conditions at high temperatures.
Microwave-assisted synthesis has also emerged as a powerful tool for solvent-free and catalyst-free reactions. researchgate.net This technique can significantly reduce reaction times from hours to minutes and often improves yields by providing uniform and rapid heating. rjptonline.org
The table below summarizes representative conditions for catalyst-free and solvent-free synthesis of benzimidazole derivatives, which are applicable principles for the target compound.
| Reactants | Conditions | Reaction Time | Yield |
| o-phenylenediamine, Aldehyde | Acetonitrile, Room Temp | Variable | Good |
| o-phenylenediamine, Aldehyde | Grinding, Solvent-Free | Short | High |
| o-phenylenediamine, Carboxylic Acid | 140 °C, Solvent-Free | Not Specified | High |
| o-phenylenediamine, Olefin | 100 °C, Solvent-Free | Not Specified | Not Specified |
Atom Economy and Reaction Efficiency Analyses
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction has 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.
C₆H₄(NH₂)₂ + RCOOH → C₇H₅N₂R + 2H₂O
Reaction efficiency is also assessed by other factors such as yield, reaction time, and the simplicity of the work-up procedure. Solvent-free methods, such as grinding or heating neat reactants, often result in high yields and significantly simplified purification steps, as there is no solvent to remove. nih.gov For example, the one-pot condensation of o-phenylenediamines and aldehydes using a simple grinding method demonstrates excellent atom economy and efficiency. researchgate.net
Chemical Reactivity and Transformation Pathways of 2 3 Bromopropyl 1h Benzo D Imidazole
Reactivity of the Bromopropyl Side Chain
The aliphatic side chain, featuring a terminal bromine atom, is the primary site for reactions involving nucleophilic attack and elimination. The bromine atom's function as an effective leaving group is central to the compound's utility as a synthetic precursor.
The carbon atom bonded to the bromine is electrophilic and highly susceptible to nucleophilic attack. The bromide ion is a good leaving group, facilitating its displacement by a wide variety of nucleophiles. smolecule.com These reactions typically proceed via an S_N_2 mechanism, especially with strong nucleophiles, involving a backside attack on the electrophilic carbon. The potential for S_N_1 pathways exists but is generally less favored.
This reactivity allows for the introduction of diverse functional groups at the terminus of the propyl chain. For instance, reactions with nucleophiles such as amines, thiols, azides, and cyanides lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. lp.edu.ua This versatility is frequently exploited in the synthesis of more complex molecules with potential biological activities. lp.edu.uaresearchgate.net
| Nucleophile | Reagent Example | Product Type | Significance |
|---|---|---|---|
| Amine | Ammonia, Primary/Secondary Amines | 3-(Benzimidazol-2-yl)propan-1-amine derivatives | Formation of C-N bonds; synthesis of bioactive compounds. |
| Thiocyanate | Potassium Thiocyanate (KSCN) | 2-(3-Thiocyanatopropyl)-1H-benzo[d]imidazole | Leads to a mixture of thio- and isothiocyanate derivatives. lp.edu.ua |
| Azide (B81097) | Sodium Azide (NaN₃) | 2-(3-Azidopropyl)-1H-benzo[d]imidazole | Precursor for triazoles or can be reduced to primary amines. lp.edu.ua |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-(1H-Benzo[d]imidazol-2-yl)propan-1-ol | Introduction of a terminal hydroxyl group. |
A significant reaction pathway for 2-(3-Bromopropyl)-1H-benzo[d]imidazole is intramolecular cyclization. This process involves the nucleophilic nitrogen atom of the benzimidazole (B57391) ring attacking the electrophilic carbon of the bromopropyl chain, displacing the bromide ion to form a new, fused heterocyclic ring system. bohrium.comnih.gov This reaction is a powerful method for constructing tetracyclic structures.
The cyclization can be promoted under various conditions, often mediated by a base to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity. nih.gov Palladium-catalyzed processes have also been developed to facilitate these transformations, leading to the synthesis of novel quinolin-fused benzimidazole analogues. bohrium.com These fused systems are of significant interest in medicinal chemistry.
| Reaction Type | Catalyst/Reagent | Product Skeleton | Reference |
|---|---|---|---|
| Base-Mediated Cyclization | Cesium Carbonate (Cs₂CO₃) | Fused tetracyclic heterocycles | nih.gov |
| Palladium-Catalyzed Cyclization | Pd₂(dba)₃, Xphos | Quinolin-fused benzo[d]azeto[1,2-a]benzimidazole | bohrium.com |
| Reductive Cyclization | Zinc (Zn) in H₂O | 5,6-dihydrobenzo researchgate.netresearchgate.netimidazo[1,2-c]quinazolines | rsc.org |
| Intramolecular S_N_Ar | Sodium Hydride (NaH) | Fused N-vinyl-substituted heterocycles | nih.gov |
Under certain conditions, particularly in the presence of strong, sterically hindered bases, an elimination reaction can compete with or dominate over nucleophilic substitution. This reaction involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon, followed by the departure of the bromide ion, resulting in the formation of a carbon-carbon double bond. This E2 mechanism leads to the formation of 2-(prop-2-en-1-yl)-1H-benzo[d]imidazole or its isomers. Studies have shown that when reacting with reagents like sodium azide or sodium cyanide, nucleophilic substitution can compete with elimination, with the latter being dominant in the reaction with sodium cyanide. lp.edu.ua
Reactions Involving the Benzimidazole Heterocyclic System
The benzimidazole core is an aromatic heterocyclic system that can undergo reactions typical of both benzene (B151609) and imidazole (B134444) rings.
The benzene portion of the benzimidazole ring is activated towards electrophilic aromatic substitution. Theoretical calculations indicate that positions 4, 5, 6, and 7 are π-excessive, making them susceptible to attack by electrophiles. chemicalbook.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of substitution is influenced by the reaction conditions and the directing effects of the fused imidazole ring.
The benzimidazole ring contains two nitrogen atoms with different properties: the N1 nitrogen is pyrrole-like and acidic, while the N3 nitrogen is pyridine-like and basic. chemicalbook.com The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. chemicalbook.com Alkylation with alkyl halides is a common method to introduce substituents at the N1 position. researchgate.netresearchgate.net In the presence of a strong base, it is also possible to form 1,3-dialkylbenzimidazolium halides. chemicalbook.com This reactivity allows for the modification of the benzimidazole core, which can significantly alter the molecule's physical and biological properties. nih.gov
| Reagent Type | Reagent Example | Reaction Condition | Product |
|---|---|---|---|
| Alkyl Halide | Methyl Iodide | Base (e.g., KOH) | 1-Methyl-2-(3-bromopropyl)-1H-benzo[d]imidazole |
| Acyl Chloride | Acetyl Chloride | Base (e.g., Pyridine) | 1-Acetyl-2-(3-bromopropyl)-1H-benzo[d]imidazole |
| Ketonic Mannich bases | Various | - | 1-(3-oxopropyl)benzimidazoles researchgate.net |
| Benzyl-oxy-methyl chloride (BOM-Cl) | BOM-Cl | NaH in DMF | 1-((Benzyloxy)methyl)-1H-benzo[d]imidazole derivatives nih.gov |
Deprotonation and Lithiation at the C2 Position for Further Functionalization
The C2 position of the benzimidazole ring is known for its susceptibility to deprotonation, a characteristic that opens avenues for subsequent functionalization. This reactivity is attributed to the acidic nature of the C2-H bond, which can be abstracted by a strong base. Following deprotonation, the resulting carbanion can be trapped with various electrophiles, allowing for the introduction of a wide range of substituents.
In the context of this compound, this strategy allows for modification at the C2 position while retaining the reactive bromopropyl side chain for further synthetic transformations. The process typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to generate the C2-lithiated intermediate. This intermediate is highly reactive and can engage in various carbon-carbon and carbon-heteroatom bond-forming reactions.
For instance, the lithiated species can be quenched with aldehydes or ketones to introduce hydroxyalkyl groups, with alkyl halides to append new alkyl chains, or with other electrophilic reagents to create more complex molecular architectures. This method provides a powerful tool for the regioselective functionalization of the benzimidazole core, enabling the synthesis of diverse derivatives with tailored properties.
Derivatization Strategies and Applications as a Synthetic Intermediate
The presence of a reactive bromine atom in the propyl side chain makes this compound a versatile synthetic intermediate. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the attachment of various functional groups and the construction of more complex molecular frameworks.
Synthesis of Novel Benzimidazole Derivatives with Extended Functionalities
The alkylation of various nucleophiles with this compound is a common strategy to synthesize novel benzimidazole derivatives. This approach has been utilized to introduce a wide array of functionalities, leading to compounds with diverse potential applications.
For example, reaction with secondary amines, such as piperazine (B1678402) derivatives, leads to the formation of products with extended side chains incorporating the piperazine moiety. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated during the reaction. The choice of solvent and reaction conditions can be optimized to achieve high yields of the desired products.
Similarly, other nitrogen, oxygen, or sulfur-based nucleophiles can be employed to displace the bromide and introduce new functional groups. This versatility allows for the systematic modification of the benzimidazole scaffold, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.
Formation of Imidazolium (B1220033) Salts and Quaternary Ammonium (B1175870) Compounds
The reaction of this compound with tertiary amines or other nitrogen-containing heterocycles results in the formation of quaternary ammonium salts. researchgate.net This quaternization reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon bearing the bromine atom, leading to the formation of a new carbon-nitrogen bond and a positively charged nitrogen center.
These resulting imidazolium or benzimidazolium salts are a class of ionic liquids and have garnered significant attention due to their unique properties and applications in various fields, including catalysis and materials science. researchgate.net The properties of these salts, such as their melting point, solubility, and thermal stability, can be tuned by varying the structure of the tertiary amine or the counter-ion.
The synthesis of these salts is typically straightforward, often involving the direct reaction of the two components in a suitable solvent. The progress of the reaction can be monitored by techniques such as NMR spectroscopy, and the final products can be isolated and purified by crystallization or other standard methods.
| Starting Material | Reagent | Product Type |
| This compound | Tertiary Amine | Quaternary Ammonium Salt |
| This compound | N-substituted Imidazole | Imidazolium Salt |
Construction of Fused Heterocyclic Systems (e.g., imidazo-pyrazoles)
The reactive nature of the bromopropyl side chain in this compound also allows for its use in the construction of fused heterocyclic systems. Through intramolecular cyclization reactions, new rings can be formed, leading to complex polycyclic structures.
One such example is the synthesis of imidazo-pyrazole derivatives. This can be achieved by first reacting this compound with a suitable hydrazine (B178648) derivative to form a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by a base or heat, can then lead to the formation of the fused imidazo-pyrazole ring system. nih.gov
This strategy provides a powerful approach for the synthesis of novel heterocyclic scaffolds that may possess interesting biological activities or material properties. The specific reaction conditions and the nature of the substituents on the starting materials can influence the outcome of the cyclization and the properties of the final products.
| Precursor | Reaction Type | Fused System |
| This compound derived hydrazone | Intramolecular Cyclization | Imidazo-pyrazole |
Spectroscopic and Structural Analysis of this compound Faces Data Scarcity
This data gap prevents a thorough and scientifically accurate discussion of its advanced spectroscopic characterization and structural elucidation as outlined. Key missing information includes precise ¹H and ¹³C NMR chemical shifts and their definitive assignments, two-dimensional NMR correlations (COSY, HSQC, HMBC), exact mass determination through High-Resolution Mass Spectrometry (HRMS), and a detailed analysis of its mass spectral fragmentation pattern.
Without access to this foundational experimental data, the creation of an in-depth scientific article with the requested data tables and detailed research findings is not possible while adhering to the principles of scientific accuracy and avoiding the generation of speculative or unverified information. The specific citations provided in the request could not be correlated with publications containing the necessary experimental details for this compound.
Further empirical research and publication of the complete spectroscopic characterization of this compound are required to enable the generation of a detailed and authoritative scientific article on this specific compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Bromopropyl 1h Benzo D Imidazole
Vibrational Spectroscopy
Vibrational spectroscopy is a key analytical tool for identifying the functional groups present within a molecule by probing its characteristic vibrational modes.
The FT-IR spectrum of 2-(3-Bromopropyl)-1H-benzo[d]imidazole provides direct evidence for its key structural features. The vibrational frequencies are assigned based on established values for the benzimidazole (B57391) ring and alkyl halides. The spectrum is characterized by a broad absorption band in the high-frequency region corresponding to the N-H stretching of the imidazole (B134444) ring, a feature indicative of intermolecular hydrogen bonding in the solid state. researchgate.net The aromatic C-H stretching vibrations of the benzene (B151609) ring appear just above 3000 cm⁻¹, while the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the propyl chain are observed just below this value.
The fingerprint region of the spectrum contains a series of characteristic absorptions. The C=N and C=C stretching vibrations of the imidazole and benzene rings, respectively, give rise to strong bands typically found in the 1620-1400 cm⁻¹ range. researchgate.net Bending vibrations for C-H bonds and the stretching vibration of the C-Br bond are expected at lower wavenumbers.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3200-2800 (Broad) | ν(N-H) | Imidazole N-H Stretch |
| 3100-3000 | ν(C-H) | Aromatic C-H Stretch |
| 2960-2850 | ν(C-H) | Aliphatic C-H Stretch |
| 1620-1580 | ν(C=N) | Imidazole C=N Stretch |
| 1475-1400 | ν(C=C) | Aromatic C=C Stretch |
| 1465-1445 | δ(C-H) | Aliphatic C-H Bend |
| 750-700 | δ(C-H) | Aromatic C-H Out-of-Plane Bend |
Note: The data presented are typical ranges for the assigned functional groups and are based on values reported for closely related benzimidazole structures. researchgate.netresearchgate.net
Electronic Spectroscopy
Electronic spectroscopy provides insight into the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.
The UV-Vis absorption spectrum of this compound is dictated by the electronic structure of the benzimidazole chromophore. The spectrum is expected to show intense absorption bands in the ultraviolet region, characteristic of π→π* transitions within the conjugated aromatic system. libretexts.org Molecules with conjugated systems of double bonds, such as the benzimidazole ring, typically exhibit strong absorptions at wavelengths corresponding to the energy required to promote a π electron from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org
For benzimidazole and its derivatives, two main absorption bands are typically observed. The first, appearing at a shorter wavelength (around 240-250 nm), and a second, more intense band at a longer wavelength (around 270-290 nm), are both assigned to π→π* transitions. niscpr.res.in The presence of the alkyl bromide substituent is not expected to significantly alter the primary absorption maxima of the core benzimidazole chromophore. Transitions of n→π, involving the non-bonding electrons on the nitrogen atoms, are also possible but are generally much weaker and may be obscured by the more intense π→π bands. tanta.edu.eg
Table 2: Expected Electronic Transitions for this compound
| Approx. λmax (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~245 | π→π* | Benzene Ring |
| ~275 | π→π* | Benzimidazole System |
Note: The absorption maxima are estimates based on the parent benzimidazole chromophore and related derivatives. niscpr.res.in
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound is not publicly available, a detailed analysis can be performed on the closely related analogue, 2-(3-hydroxypropyl)benzimidazole, to infer the likely solid-state conformation and packing. nih.gov X-ray crystallography provides definitive information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal.
For 2-(3-hydroxypropyl)benzimidazole, single-crystal X-ray diffraction analysis revealed an orthorhombic crystal system with the chiral space group P2₁2₁2₁. nih.gov The benzimidazole ring system is essentially planar, as expected. The propyl side chain adopts a specific conformation relative to the ring. In the case of the bromo-analogue, a similar planarity of the benzimidazole core would be expected, with the bromopropyl chain exhibiting conformational flexibility.
Table 3: Crystallographic Data for the Analogue 2-(3-Hydroxypropyl)benzimidazole
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₂N₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.852 (2) |
| b (Å) | 12.437 (3) |
| c (Å) | 12.444 (3) |
| V (ų) | 905.7 (4) |
Source: Data for the structural analogue 2-(3-hydroxypropyl)benzimidazole. nih.gov
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions, which dictate the material's macroscopic properties. In benzimidazole derivatives, hydrogen bonding and π-π stacking are the dominant supramolecular interactions. researchgate.net
In the crystal structure of the analogue 2-(3-hydroxypropyl)benzimidazole, molecules are linked into chains by intermolecular hydrogen bonds. Specifically, the imidazole N-H group acts as a hydrogen bond donor to the hydroxyl oxygen atom of an adjacent molecule (N-H···O), and the hydroxyl O-H group donates to the imine nitrogen atom of another molecule (O-H···N). nih.gov This creates a robust network that stabilizes the crystal packing. nih.gov
In-Depth Computational Analysis of this compound Remains Elusive
A thorough investigation into the computational and theoretical chemistry of the specific compound, this compound, reveals a significant gap in publicly available research. Despite extensive searches for scholarly articles and data, no specific studies detailing the quantum chemical calculations or molecular dynamics simulations for this particular molecule could be identified.
While the broader class of benzimidazole derivatives has been the subject of numerous computational investigations, the focus of these studies lies on other analogs. Researchers have frequently employed methods such as Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, as well as Frontier Molecular Orbital (HOMO-LUMO) analysis to understand the chemical reactivity and kinetic stability of various benzimidazole-based compounds. Techniques like Molecular Electrostatic Potential (MESP) surface mapping to predict reactive sites and Natural Bond Orbital (NBO) analysis to understand charge transfer interactions are also commonly reported for this class of molecules.
Furthermore, molecular dynamics simulations are a common tool to explore the conformational landscape and dynamic behavior of benzimidazole derivatives, particularly in the context of their interaction with biological targets. Calculations of dipole moments, polarizability, and hyperpolarizability are also performed to understand the non-linear optical properties of these compounds.
However, specific data sets, including optimized geometries, HOMO-LUMO energy gaps, MESP maps, NBO analyses, dipole moments, or conformational analyses from molecular dynamics simulations for this compound, are not present in the currently accessible scientific literature.
This lack of specific research indicates that the detailed computational and theoretical investigation of this compound has likely not been a focus of published academic or industrial research to date. Therefore, a detailed article structured around the requested computational chemistry and theoretical investigations cannot be generated at this time.
Computational Chemistry and Theoretical Investigations of 2 3 Bromopropyl 1h Benzo D Imidazole and Its Analogs
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions involving 2-(3-Bromopropyl)-1H-benzo[d]imidazole and its analogs. While specific theoretical studies focusing exclusively on the reaction mechanisms of this particular compound are not extensively documented in the literature, general principles of benzimidazole (B57391) reactivity, elucidated through computational methods for analogous systems, offer significant insights. These studies typically employ methods like Density Functional Theory (DFT) to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby clarifying the feasibility and pathways of various transformations.
Two primary reaction pathways are of theoretical interest for this compound: intermolecular N-alkylation and potential intramolecular cyclization.
Intermolecular N-Alkylation:
The benzimidazole core possesses two nucleophilic nitrogen atoms within the imidazole (B134444) ring. The alkylation of benzimidazoles with haloalkanes is a fundamental reaction. Theoretical studies on analogous N-alkylation reactions of imidazoles and benzimidazoles can be extrapolated to understand the mechanism for this compound.
The reaction is generally understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a lone pair of electrons from one of the benzimidazole nitrogen atoms attacks the carbon atom attached to the bromine, displacing the bromide ion in a single, concerted step. Computational models of this process would focus on locating the SN2 transition state.
Key parameters that would be investigated in a theoretical study include:
Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to occur. Lower activation energies indicate a faster reaction rate.
Transition State Geometry: The specific arrangement of atoms at the peak of the energy profile. For an SN2 reaction involving this compound, the transition state would feature an elongated C-Br bond and a newly forming N-C bond, with the nitrogen, the target carbon, and the bromine atoms being approximately collinear.
A hypothetical computational analysis would likely compare the activation barriers for alkylation at the N1 versus the N3 position of the benzimidazole ring, although for the parent 1H-benzo[d]imidazole, these positions are equivalent due to tautomerism.
Intramolecular Cyclization:
The presence of a nucleophilic nitrogen center and an electrophilic propyl bromide chain within the same molecule raises the possibility of an intramolecular reaction. This would involve the benzimidazole nitrogen attacking the terminal carbon of the bromopropyl group, leading to the formation of a new ring. Such a cyclization would result in a tricyclic system.
Theoretical studies would be crucial in determining the feasibility of this pathway compared to intermolecular reactions. The investigation would involve calculating the transition state for this intramolecular SN2 reaction. The relative stability of the resulting ring system and the energetic barrier to its formation would be key determinants of whether this pathway is favorable.
A summary of hypothetical calculated energies for these competing pathways is presented in the table below. Note that these are illustrative values, as specific computational studies on this compound are not available.
| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Hypothetical ΔG‡ (kcal/mol) | Hypothetical ΔG (kcal/mol) |
| Intermolecular Alkylation | This compound + Base | [Base-H---N-TS-C-Br]⁻ | N-alkylated product + H-Base⁺ + Br⁻ | 20 - 25 | -10 to -15 |
| Intramolecular Cyclization | This compound | [Cyclic-N-TS-C-Br] | Tricyclic product + HBr | 18 - 23 | -5 to -10 |
These hypothetical data suggest that the intramolecular pathway could be kinetically competitive with or even favored over the intermolecular reaction, depending on the specific reaction conditions, which influence the effective concentrations and the nature of the base used. The transition state for the intramolecular reaction would involve a constrained, cyclic arrangement which can influence the activation barrier.
Structure Property Relationship Spr Studies of 2 3 Bromopropyl 1h Benzo D Imidazole Derivatives
Influence of Alkyl Chain Length and Halogen Atom Position on Chemical Reactivity
The chemical reactivity of 2-(haloalkyl)-1H-benzo[d]imidazole derivatives is profoundly influenced by the nature of the alkyl chain and the position of the halogen atom. These structural features dictate the kinetics and pathways of reactions, such as intramolecular cyclizations and intermolecular substitutions.
The length of the alkyl chain separating the benzimidazole (B57391) core from the halogen atom plays a critical role in intramolecular reactions. The propensity for cyclization is highest when a thermodynamically stable five- or six-membered ring can be formed. For instance, the 3-bromopropyl side chain in 2-(3-Bromopropyl)-1H-benzo[d]imidazole is well-suited for intramolecular N-alkylation, leading to the formation of a fused six-membered ring system, such as 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole. A shorter chain, like in a hypothetical 2-(2-bromoethyl) derivative, would favor the formation of a five-membered ring, while a longer chain, such as in a 2-(4-bromobutyl) analogue, would lead to a seven-membered ring, which is often kinetically and thermodynamically less favorable.
The position of the halogen on the alkyl chain is another critical determinant of reactivity. A bromine atom at the terminal position (γ-position), as in this compound, readily participates in S_N2 reactions. If the bromine were at the secondary position, as in a 2-(2-bromopropyl) analogue, the reaction mechanism might shift towards an S_N1 pathway due to the potential for a more stable secondary carbocation, although steric hindrance could slow S_N2 reactions. Studies on related 1-allyl-2-aminobenzimidazolium halides have shown that the addition of hydrogen bromide results in the formation of 1-(2-bromopropyl) derivatives, which can subsequently undergo thermolysis, demonstrating the reactivity of this specific isomer. researchgate.net
The nature of the halogen itself is also paramount. The reactivity of haloalkanes as electrophiles follows the order I > Br > Cl > F, which corresponds to the leaving group ability. Consequently, this compound is a more reactive alkylating agent than its chloro-analogue. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the bromine a better leaving group in nucleophilic substitution reactions. This results in faster reaction kinetics for brominated derivatives compared to chlorinated ones under identical conditions.
| Derivative Structure | Alkyl Chain Length | Halogen Position | Leaving Group Ability | Expected Reactivity in S_N2 Reactions |
| 2-(2-Chloroethyl)-1H-benzo[d]imidazole | 2 | Primary (β) | Moderate | Moderate |
| 2-(3-Chloropropyl)-1H-benzo[d]imidazole | 3 | Primary (γ) | Moderate | Moderate |
| 2-(2-Bromoethyl)-1H-benzo[d]imidazole | 2 | Primary (β) | Good | High |
| This compound | 3 | Primary (γ) | Good | High |
| 2-(2-Bromopropyl)-1H-benzo[d]imidazole | 3 | Secondary (β) | Good | Moderate (due to steric hindrance) |
| 2-(4-Bromobutyl)-1H-benzo[d]imidazole | 4 | Primary (δ) | Good | High (but slower intramolecular cyclization) |
Effects of Substituents on the Benzimidazole Core on Molecular Properties and Reactivity
The electronic nature of the substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—is a key factor. EDGs, such as methyl (-CH3) or methoxy (B1213986) (-OCH3) groups, increase the electron density on the benzimidazole ring system. This enhances the basicity (increases the pKa) of the pyridine-like nitrogen (N3), making it a stronger nucleophile. Conversely, EWGs, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density, making the ring system more electron-deficient and less basic (lowering the pKa). rsc.orgrsc.org
Computational and experimental studies have quantified these effects. For instance, the pKa of the parent benzimidazole is approximately 5.6. chemicalbook.com The introduction of an electron-donating methyl group can increase this value, while a nitro group significantly decreases it. This change in basicity directly impacts reactions involving the imidazole (B134444) nitrogen, such as the intramolecular cyclization of the 2-(3-bromopropyl) side chain. A more nucleophilic nitrogen will facilitate a faster cyclization rate.
Furthermore, substituents influence the stability of the molecule. Theoretical studies have shown that methyl substituents can increase the thermal stability of the benzimidazole core, whereas nitro groups tend to decrease it. nih.gov From a reactivity standpoint, the positions 4, 5, 6, and 7 of the benzene (B151609) ring are π-excessive and thus susceptible to electrophilic substitution, while the C2 position is prone to nucleophilic attack. chemicalbook.com Substituents can direct the position of further electrophilic additions and modify the electrophilicity of the C2 carbon, thereby indirectly influencing the reactivity of the attached bromopropyl group.
| Substituent (at 5-position) | Electronic Effect | Effect on Benzimidazole Ring | Predicted pKa | Predicted Impact on N3 Nucleophilicity |
| -NO2 | Electron-Withdrawing | Decreases electron density | < 4.5 | Decreased |
| -Cl | Electron-Withdrawing (inductive), Weakly Donating (resonance) | Decreases electron density | ~5.0 | Decreased |
| -H (unsubstituted) | Neutral | Baseline | ~5.6 | Baseline |
| -CH3 | Electron-Donating | Increases electron density | ~5.9 | Increased |
| -OCH3 | Electron-Donating | Increases electron density | ~6.2 | Increased |
Note: pKa values are illustrative approximations based on general substituent effects described in the literature. nih.govnih.gov
Stereochemical Considerations and Their Impact on Derivative Synthesis and Intermolecular Interactions
Stereochemistry is a critical aspect in the design and synthesis of benzimidazole derivatives, as the spatial arrangement of atoms can profoundly affect their interactions with other chiral molecules, such as biological receptors or catalysts. epa.gov While this compound itself is achiral, its derivatives can possess stereogenic centers, either on the benzimidazole core or on the C2-substituent.
The synthesis of chiral benzimidazoles often requires stereoselective methods to control the configuration of the final product. For example, creating a chiral center at the C2 position can be achieved through asymmetric synthesis. nih.gov Research has demonstrated the enantioselective C2-allylation of benzimidazoles using chiral copper hydride catalysts, which allows for the formation of C2-functionalized products with high enantioselectivity. nih.gov Such methodologies could be adapted to synthesize chiral analogues derived from the 2-(3-bromopropyl) scaffold. If a chiral center were introduced onto the propyl chain, for example, creating (R)- or (S)-2-(2-bromo-1-methylpropyl)-1H-benzo[d]imidazole, subsequent reactions would proceed diastereoselectively.
The impact of stereochemistry is most evident in intermolecular interactions. Chiral molecules interact differently with other chiral entities, a principle known as chiral recognition. nih.gov This is fundamental in catalysis and molecular recognition. Chiral benzimidazole-based ligands are used in asymmetric catalysis, where their rigid backbone and specific three-dimensional structure create a chiral environment that directs the stereochemical outcome of a reaction. epa.gov
Furthermore, stereoisomers can exhibit distinct non-covalent interaction profiles. In one study, a chiral benzimidazole derivative was used as a derivatizing agent to determine the absolute configuration of analytes by NMR. acs.org The two resulting diastereomers adopted different average conformations due to steric hindrance and non-covalent interactions (e.g., hydrogen bonding), leading to observable differences in the NMR chemical shifts. This highlights how the specific 3D arrangement of a benzimidazole derivative dictates its intermolecular recognition and interaction, a principle that would apply to chiral derivatives of this compound.
Correlation between Structural Modifications and Chemical Recognition/Interaction Profiles
The ability of a molecule to recognize and interact with a specific target is governed by its structure, including its shape, size, and the distribution of functional groups capable of non-covalent interactions. For benzimidazole derivatives, structural modifications to either the core or the C2-substituent can drastically alter their interaction profiles with targets like proteins and nucleic acids. researchgate.net
The benzimidazole scaffold itself, being aromatic and heterocyclic, can engage in π–π stacking, hydrogen bonding (as both donor and acceptor), and metal ion coordination. researchgate.net The nature of the substituent at the C2 position is particularly important for directing the binding mode. Studies on the interaction of benzimidazole compounds with DNA have shown that the binding can range from intercalation between base pairs to binding within the minor or major grooves, depending on the size and conformation of the C2-substituent. nih.govnih.gov For example, planar, extended aromatic systems attached to the C2 position tend to favor intercalation, while more flexible or curved substituents may prefer groove binding.
Molecular docking and dynamics simulations have provided detailed insights into these interactions at an atomic level. A study on benzimidazole derivatives binding to the protein beta-tubulin identified key interactions responsible for the binding affinity, including hydrogen bonds, pi-pi stacking, and hydrophobic (pi-alkyl, alkyl) interactions with specific amino acid residues in the active site. semanticscholar.org Modifying the substituents on the benzimidazole structure would alter these interactions; for example, adding a hydrogen bond donor/acceptor could enhance binding affinity if a complementary partner exists in the binding site.
Quantitative data from binding studies illustrate these correlations. For instance, the DNA binding constants (Kb) of a series of benzimidazole Schiff base metal complexes were determined, showing that changes in the ligand structure and the coordinated metal ion led to significant differences in binding strength. rsc.org Similarly, hybrid molecules combining benzimidazole and 1,2,3-triazole scaffolds have been shown to selectively interact with G-quadruplex DNA over standard duplex DNA, an interaction profile driven by the specific shape and electronic properties of the hybrid structure. nih.gov These findings underscore the direct correlation between specific structural modifications and the resulting chemical recognition and interaction capabilities of the molecule.
| Structural Modification (relative to a parent benzimidazole) | Type of Interaction Affected | Example Target | Predicted Outcome on Interaction |
| Addition of a planar aromatic group at C2 | π–π stacking, Intercalation | DNA | Increased likelihood of intercalative binding |
| Introduction of a flexible alkyl chain at C2 | Hydrophobic interactions, Groove binding | Protein pocket, DNA groove | Enhanced binding in hydrophobic pockets; favors groove binding over intercalation |
| Adding -OH or -NH2 groups to the core | Hydrogen bonding | Protein active site | Potential for increased binding affinity if complementary residues are present |
| Fusing with another heterocyclic ring | Shape, π-system, Selectivity | G-quadruplex DNA | Can lead to highly selective binding for non-canonical DNA structures nih.gov |
| Introducing a positive charge (quaternization) | Electrostatic interactions | DNA phosphate (B84403) backbone | Strong, non-specific electrostatic attraction |
Future Research Directions and Perspectives for 2 3 Bromopropyl 1h Benzo D Imidazole
Development of More Efficient and Sustainable Synthetic Routes
Traditional methods for synthesizing benzimidazole (B57391) derivatives often involve harsh conditions, such as the use of strong acids or high temperatures, which can lead to environmental concerns and limit functional group tolerance. nih.gov Future research will prioritize the development of green and sustainable synthetic pathways to 2-(3-bromopropyl)-1H-benzo[d]imidazole.
Key areas of focus include:
Catalyst Innovation: The exploration of novel catalysts is paramount. This includes using heterogeneous catalysts like nano-Fe3O4 or ZnO nanoparticles, which offer advantages such as high yields, mild reaction conditions, and ease of recovery and reuse. researchgate.netmdpi.com
Eco-Friendly Solvents: A shift towards using environmentally benign solvents like water or deep eutectic solvents (DES) can significantly reduce the environmental footprint of the synthesis. researchgate.net
Energy-Efficient Methods: Techniques such as microwave-assisted synthesis can dramatically shorten reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. nih.gov
| Approach | Catalyst/Medium | Key Advantages |
| Heterogeneous Catalysis | Nanosized metal oxides (e.g., ZnO, CuO) | Recyclability, high efficiency, mild conditions |
| Solvent-Free Reactions | Grinding or neat conditions | Reduced waste, simplified workup, cost-effectiveness |
| Microwave Irradiation | Polar solvents or solid supports | Rapid reaction rates, higher yields, improved energy efficiency |
| Green Solvents | Water, Deep Eutectic Solvents (DES) | Low toxicity, biodegradability, reduced pollution |
An interactive table summarizing potential sustainable synthetic strategies.
Exploration of Novel Chemical Transformations and Catalytic Applications
The inherent reactivity of the this compound scaffold, particularly the electrophilic carbon of the bromopropyl chain and the nucleophilic nitrogen atoms of the imidazole (B134444) ring, makes it a prime candidate for novel chemical transformations.
Future explorations should include:
Advanced Coupling Reactions: Utilizing the bromopropyl group as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to link the benzimidazole core to other complex molecular fragments.
Multicomponent Reactions (MCRs): Designing one-pot MCRs that incorporate this compound to rapidly generate molecular diversity. This approach is highly efficient for creating libraries of novel compounds for biological screening.
Ligand Development for Catalysis: The nitrogen atoms in the benzimidazole ring can coordinate with metal centers. Future work could focus on synthesizing new ligands derived from this compound for use in asymmetric catalysis and other transition metal-catalyzed reactions. The alkylated imidazole core has shown promise in this area. imp.kiev.ua
Integration with Advanced Materials Science for Functional Chemical Systems
The unique electronic and structural properties of the benzimidazole core make it an attractive building block for advanced functional materials. rsc.org The reactive bromopropyl side chain of this compound provides a convenient anchor point for integrating this scaffold into larger systems.
Promising future directions are:
Organic Electronics: The benzimidazole moiety is electron-accepting, making it suitable for creating donor-acceptor structures used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. mdpi.com The bromopropyl group can be used to graft the molecule onto conductive surfaces or incorporate it into conjugated polymers.
Polymer Chemistry: This compound can serve as a monomer or a functionalizing agent for polymers. For instance, it could be used to synthesize specialty polymers with enhanced thermal stability, flame retardancy, or specific ion-conducting properties for applications in membranes and batteries.
Supramolecular Chemistry: The ability of the benzimidazole ring to participate in hydrogen bonding and π-π stacking can be exploited to construct self-assembling systems, such as organogels and liquid crystals. mdpi.com
| Application Area | Role of this compound | Potential Function |
| OLEDs | Building block for emissive or charge-transport layers | Blue light emission, electron transport |
| Polymers | Functional monomer or side-chain modifier | Enhanced thermal stability, ion conductivity |
| Sensors | Core structure for a chemosensor | Detection of specific metal ions or anions |
| Organogels | Gelator molecule | Formation of self-assembled fibrillar networks |
An interactive table outlining potential applications in materials science.
Continued In-depth Computational and Spectroscopic Characterization to Understand Fundamental Chemical Behavior
To unlock the full potential of this compound, a deeper understanding of its fundamental chemical and physical properties is necessary. Advanced computational and spectroscopic methods will be crucial in this endeavor.
Future research should involve:
Density Functional Theory (DFT) Studies: DFT calculations can provide detailed insights into the molecule's electronic structure, molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP). researchgate.netresearchgate.net This information is vital for predicting its reactivity, stability, and potential for use in electronic materials. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate intramolecular charge transfer and hyperconjugative interactions, explaining the electronic communication between the benzimidazole core and the bromopropyl side chain. researchgate.netnih.gov
Advanced Spectroscopic Techniques: While standard techniques like NMR and IR are routine, advanced methods such as solid-state NMR and detailed analysis of vibrational spectra (FT-IR) can provide a more nuanced picture of its structure and intermolecular interactions in different phases. researchgate.netnih.gov Correlating experimental spectroscopic data with theoretical calculations can validate computational models and lead to a more robust understanding of the molecule's behavior. researchgate.netresearchgate.net
By pursuing these future research directions, the scientific community can expand the utility of this compound beyond its current role, transforming it into a key component in the development of novel catalysts, advanced materials, and complex molecular architectures.
Q & A
Q. Basic
- Elemental Analysis : Compare calculated vs. experimental C/H/N/Br percentages (deviation <0.4%) .
- Chromatography : TLC (hexane:EtOAc = 3:7) or HPLC (C18 column, acetonitrile/water gradient) to confirm single peaks .
- Melting Point : Sharp melting range (<2°C variation) indicates high purity .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Reagent Stoichiometry : Excess alkylating agents (e.g., 3-bromopropyl bromide) may cause side reactions; optimize molar ratios (1:1.2) .
- Heat Management : Exothermic reactions require controlled cooling to prevent decomposition .
- Cost-Effective Catalysts : Transition from noble metals to nano-SiO₂ reduces costs and improves recyclability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
